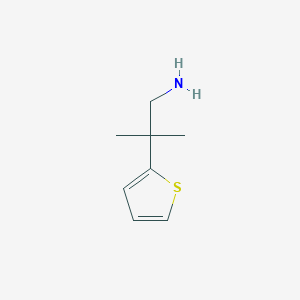

2-Methyl-2-(thiophen-2-yl)propan-1-amine

描述

2-Methyl-2-(thiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives It is structurally related to methamphetamine, with the phenyl ring replaced by a thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-2-yl)propan-1-amine typically involves a multi-step process:

Formation of 1-(thiophen-2-yl)-2-hydroxypropane: This is achieved by reacting (thiophen-2-yl)magnesium bromide with propylene oxide.

Conversion to 1-(thiophen-2-yl)-2-bromopropane: The intermediate is then reacted with phosphorus tribromide.

Final Step: The brominated compound is reacted with methylamine to yield this compound.

Industrial Production Methods

化学反应分析

Types of Reactions

2-Methyl-2-(thiophen-2-yl)propan-1-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form thiophene S-oxides.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The amine group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products

Oxidation: Thiophene S-oxides.

Reduction: Reduced thiophene derivatives.

Substitution: Alkylated thiophene derivatives.

科学研究应用

2-Methyl-2-(thiophen-2-yl)propan-1-amine has several applications in scientific research:

作用机制

The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor. It is approximately 1.85 times more selective for norepinephrine than dopamine . This mechanism involves the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.

相似化合物的比较

2-Methyl-2-(thiophen-2-yl)propan-1-amine is structurally similar to methamphetamine, with the key difference being the replacement of the phenyl ring with a thiophene ring . This modification results in different pharmacological properties:

Methiopropamine: Another similar compound, which is also a norepinephrine-dopamine reuptake inhibitor but with different potency and selectivity.

Thiopropamine: Similar in structure but with a different substitution pattern on the thiophene ring.

List of Similar Compounds

- Methiopropamine

- Thiopropamine

- Methamphetamine (for comparison purposes)

生物活性

2-Methyl-2-(thiophen-2-yl)propan-1-amine, a compound belonging to the class of thiophene derivatives, has garnered attention for its potential biological activities. Structurally related to methamphetamine, it features a thiophene ring that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research applications.

The primary mechanism of action for this compound involves its role as a norepinephrine-dopamine reuptake inhibitor . This compound is believed to interact with the norepinephrine and dopamine transporters, inhibiting their reuptake and leading to increased synaptic levels of these neurotransmitters. The compound may also act as a releasing agent, similar to other amphetamines.

Molecular Interactions

At the molecular level, this compound binds to specific sites on cytochrome P450 enzymes, particularly CYP2C19. This interaction facilitates its metabolism into various active metabolites, including thiophene S-oxides and 4-hydroxymethiopropamine. The formation of these metabolites is crucial for understanding the compound's pharmacokinetics and potential therapeutic effects.

The compound exhibits several notable biochemical properties:

- Reuptake Inhibition : It is approximately one-third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one-fifth as potent for dopamine reuptake inhibition.

- Cellular Effects : It enhances neurotransmitter release in neurons, thereby increasing neuronal activity. This effect may contribute to its stimulant properties and potential applications in mood enhancement.

Research Applications

This compound has diverse applications in scientific research:

Chemistry

It serves as a precursor in synthesizing other thiophene derivatives. Its unique structure allows for modifications that can yield compounds with varied biological activities .

Biology

The compound is under investigation for its stimulant properties and potential effects on biological systems. Studies have suggested possible antimicrobial and anticancer activities, although more research is needed to validate these claims .

Medicine

Research is ongoing to explore its therapeutic applications, particularly in treating conditions related to neurotransmitter dysregulation. However, its stimulant nature limits its use in clinical settings .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-2-(thiophen-2-yl)propan-1-amine?

- Methodological Answer : The compound can be synthesized via reductive amination using thiophen-2-yl carbonyl derivatives (e.g., 2-thiophenecarboxaldehyde) and methylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) . Optimization involves adjusting solvent polarity (e.g., methanol or tetrahydrofuran) and reaction time (typically 12–24 hours). Industrial-scale synthesis may employ continuous-flow systems to enhance yield and purity .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve the spatial arrangement of the thiophene ring and amine group, critical for understanding steric effects .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirm branching at the propan-1-amine chain .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

- Methodological Answer : Contradictions often arise from differences in reagent purity , catalyst activity , or analytical methods . To address this:

- Perform Design of Experiments (DOE) to isolate critical variables (e.g., temperature, solvent ratios) .

- Use HPLC with UV detection to quantify impurities and validate purity thresholds (>95%) .

- Compare reducing agents (e.g., NaBH4 vs. NaBH3CN) to optimize stereochemical outcomes .

Q. What role does the thiophene moiety play in the compound’s biological activity?

- Methodological Answer : The thiophene ring enhances lipophilicity and π-π stacking interactions with aromatic residues in receptor binding pockets. For example:

- Serotonin receptor modulation : The sulfur atom in thiophene may form weak hydrogen bonds with Ser-438 in 5-HT receptors, as seen in analogues like ammoxetine (a SNRI) .

- Structure-Activity Relationship (SAR) studies : Replace the thiophene with furan or phenyl groups to assess changes in binding affinity using radioligand assays (e.g., H-ketanserin for 5-HT) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Challenges include polymorphism and crystal packing instability due to the bulky thiophene group. Solutions:

- Slow evaporation : Use ethanol/water (7:3 v/v) at 4°C to promote single-crystal growth .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts between thiophene rings) to guide solvent selection .

- SHELXD for phase refinement : Resolve disordered regions in the crystal lattice using dual-space algorithms .

Q. How does the stereochemistry of this compound affect its pharmacological profile?

- Methodological Answer : Enantiomers exhibit differential receptor binding. To study this:

- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to isolate (R)- and (S)-enantiomers .

- In vitro assays : Test enantiomers in HEK-293 cells expressing dopamine D receptors. For example, (R)-enantiomers may show 10-fold higher affinity due to steric complementarity .

- Molecular docking : Simulate binding poses with AutoDock Vina to predict enantiomer-specific interactions .

Q. Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on the compound’s logP values?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : Experimental logP (e.g., 2.1) may differ from computed values (e.g., 2.5) due to solvent polarity in shake-flask assays .

- Parameterization in software : Adjust atomic charge models (e.g., AM1-BCC vs. DFT) in ChemAxon or ACD/Labs to align with empirical data .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation .

- PPE : Nitrile gloves (tested via EN374) and safety goggles to avoid dermal/ocular exposure .

- Storage : Keep at 4°C in amber glass vials under nitrogen to prevent oxidation .

属性

IUPAC Name |

2-methyl-2-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSTDWKCMPQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339055-33-3 | |

| Record name | 2-methyl-2-(thiophen-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。